![molecular formula C14H17F3N6O2S B2961339 2-methyl-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine CAS No. 2097858-10-9](/img/structure/B2961339.png)
2-methyl-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
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Overview
Description
Scientific Research Applications
Antimalarial Activity
The pyrimidine core of the compound is structurally similar to other molecules that have demonstrated antimalarial activity . For instance, pyrrolin-4-ones, which share a similar heterocyclic structure, have been studied for their potential to inhibit the growth of malaria parasites . This suggests that our compound could be explored for its efficacy against malaria, particularly in drug-resistant strains.
HIV-1 Protease Inhibition
Compounds with a pyrrole-3-carboxylic acid motif, which is related to the pyrazole moiety in our compound, have been identified as inhibitors of HIV-1 protease . This enzyme is crucial for the life cycle of HIV, and inhibitors are a key part of antiretroviral therapy. Research into the compound’s ability to bind and inhibit HIV-1 protease could lead to new treatments for HIV/AIDS.
Anticancer Properties
The trifluoromethyl group in the compound is a common feature in many anticancer drugs due to its ability to modulate the biological activity of the molecule. Additionally, indole derivatives, which are structurally related to pyrazoles, have shown anticancer properties . Therefore, this compound may have potential applications in cancer research, possibly as a chemotherapeutic agent.
Anti-Inflammatory and Analgesic Effects
Pyrazole derivatives are known for their anti-inflammatory and analgesic effects . The 1-methyl-1H-pyrazol-4-yl group in the compound could contribute to these activities, making it a candidate for the development of new anti-inflammatory and pain-relief medications .
Antiviral Agents
The sulfonyl group attached to the piperazine ring can interact with various enzymes and receptors, which is important for antiviral activity. Compounds with similar structures have been reported to show inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus . This suggests that our compound could be explored as a potential antiviral agent.
Enzyme Inhibition for Neurodegenerative Diseases
Compounds with a pyrazole core have been investigated for their ability to inhibit enzymes like cholinesterases . These enzymes are targets in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The compound’s structure indicates that it could be a potent inhibitor, providing a new avenue for research into treatments for neurodegenerative conditions .
Future Directions
Pyrazole compounds have shown potential in various areas of pharmacology, including antileishmanial and antimalarial activities . Therefore, future research could focus on exploring the potential of “2-methyl-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine” in these areas.
properties
IUPAC Name |
2-methyl-4-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N6O2S/c1-10-19-12(14(15,16)17)7-13(20-10)22-3-5-23(6-4-22)26(24,25)11-8-18-21(2)9-11/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTBNGVNLXVKOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CN(N=C3)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine |
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